1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3S/c21-13-3-8-16(17(22)12-13)19-18-2-1-9-25(18)10-11-26(19)20(27)24-15-6-4-14(23)5-7-15/h1-9,12,19H,10-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGZWWCHGJMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that has garnered interest due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The compound can be characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the carbothioamide group enhances its potential as a bioactive agent. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites and inhibiting enzymatic reactions.
- Receptor Modulation : Altering receptor activity, which can influence signaling pathways.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | 20 |
| A549 (Lung Cancer) | 7.5 | 15 |
Antiviral Activity
The antiviral potential of related compounds has been explored extensively. For example, certain pyrrolo[2,1-f][1,2,4]triazines have demonstrated low toxicity and high selectivity against influenza viruses, suggesting that similar mechanisms may be present in the target compound.
Case Studies
-
In Vitro Studies : A study investigated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that the target compound significantly inhibited cell growth at micromolar concentrations.
- Methodology : MTT assay was utilized to assess cell viability.
- Findings : The compound induced apoptosis in treated cells as evidenced by increased caspase-3 activity.
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of related compounds. For instance, a study reported the administration of a pyrrolo[1,2-a]pyrazine derivative led to reduced tumor size in xenograft models.
Toxicity Profile
Toxicological assessments are crucial for understanding the safety profile of any new drug candidate. Preliminary studies suggest that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations.
| Endpoint | Value |
|---|---|
| LD50 (mg/kg) | >200 |
| Mutagenicity | Negative |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2,4-dichlorophenyl group increases lipophilicity (logP) compared to the ethoxyphenyl group in the analog.
Fluorophenyl Positional Isomerism :
- The 4-fluorophenyl substituent in the target vs. 3-fluorophenyl in the analog may alter steric and electronic interactions with biological targets. Para-substituted fluorine often enhances metabolic stability and binding affinity in pharmaceuticals, whereas meta-substitution could influence spatial orientation .
Hydrogen-Bonding Capacity: Both compounds share similar hydrogen-bonding profiles (3 acceptors, 1 donor), suggesting comparable passive membrane permeability. However, the target’s higher logP may favor tissue distribution over solubility.
Broader Context of Halogenated Analogues
highlights pesticidal compounds with dichlorophenyl and fluorophenyl motifs, such as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide), which shares halogenated aromatic features with the target compound. While the core structure differs, the presence of dichlorophenyl and fluorophenyl groups in agrochemicals underscores their utility in disrupting microbial or fungal pathways .
Heterocyclic Core Variations
Compounds like (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-ethyl-pyrrolo[1,2-b]pyridazine derivatives () demonstrate that modifications to the heterocyclic core (e.g., pyridazine vs. pyrazine) significantly alter bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
